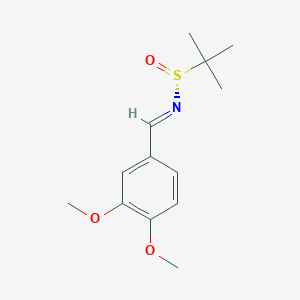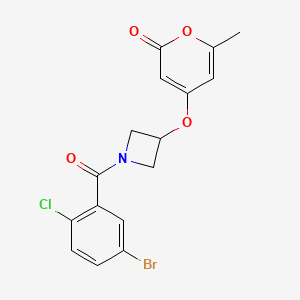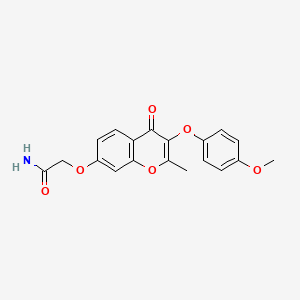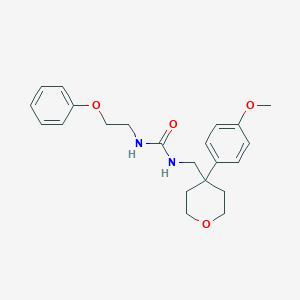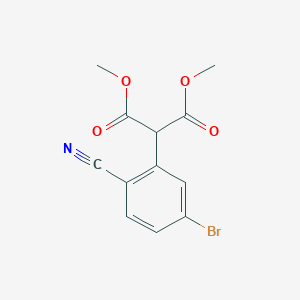
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate is a useful research compound. Its molecular formula is C12H10BrNO4 and its molecular weight is 312.119. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Transformation
One area of research focuses on the catalytic conversion of related chemical compounds that bear structural similarities to 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate. For instance, the hydrogenation of dimethyl malonate to 1,3-propanediol, a process catalyzed by Cu/SiO2 catalysts, illustrates the interest in transforming ester compounds into valuable industrial chemicals like 1,3-propanediol, which is a key monomer in the production of polytrimethylene-terephthalate. This research highlights the significance of understanding catalytic reaction networks and the role of catalysts in directing product selectivity through regioselective hydrogenation of CO bonds in ester compounds (Sainan Zheng et al., 2017).
Synthesis of Chromene Derivatives
Another study detailed the synthesis process involving dimethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate, a compound with a core structure that shares functional group similarity with the target chemical. This research demonstrated the use of silica gel as a catalyst for converting this compound into methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate under solvent-free conditions, showcasing the potential for creating functionalized chromene derivatives which could have applications in material science or pharmaceuticals (A. Ramazani & A. Souldozi, 2003).
Electrophilic Substitution Reactions
Research into electrophilic substitution reactions of similarly structured compounds, like dimethyl (2'-Oxopropylidene)Propanedioate and its bromo derivative, has been conducted to explore the regiochemistry of reactions controlled by withdrawing effects of ester groups. These studies provide insights into the behavior of highly electrophilic trisubstituted alkenes in reactions with nucleophilic reagents, which could be applied to the functionalization or modification of this compound for various scientific applications (D. Cameron, R. Read, J. Stavrakis, 1987).
Development of Bio-sourced Copolyesters
The synthesis of high-performance sulfur-containing copolyesters from bio-sourced aromatic monomers represents another area of application. Studies on copolyesters incorporating thiophene and phenyl units derived from compounds similar to this compound suggest potential in creating renewable materials for industries such as food packaging, contributing to sustainable development and carbon neutrality efforts (Lesly Dasilva Wandji Djouonkep et al., 2022).
Propiedades
IUPAC Name |
dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-17-11(15)10(12(16)18-2)9-5-8(13)4-3-7(9)6-14/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXODSEMMNUNCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)Br)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2806180.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2806182.png)


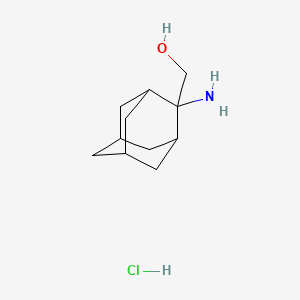
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2806188.png)
![2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2806191.png)
![2-(3,5-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806192.png)
